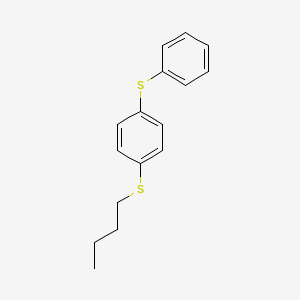
1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butilsulfanil)-4-(fenilsulfanil)benceno es un compuesto orgánico caracterizado por la presencia de grupos butilsulfanil y fenilsulfanil unidos a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Butilsulfanil)-4-(fenilsulfanil)benceno típicamente involucra la reacción de 1-bromo-4-(fenilsulfanil)benceno con butiltiol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente adecuado como la dimetilformamida (DMF) bajo condiciones de reflujo. El producto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con un alto rendimiento.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 1-(Butilsulfanil)-4-(fenilsulfanil)benceno no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala como la recristalización o la destilación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Butilsulfanil)-4-(fenilsulfanil)benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos sulfanil se pueden oxidar a sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir para eliminar los grupos sulfanil, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Productos principales formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados des-sulfanil.
Sustitución: Derivados halogenados, nitrados o sulfonados del anillo de benceno.
Aplicaciones Científicas De Investigación
1-(Butilsulfanil)-4-(fenilsulfanil)benceno tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(Butilsulfanil)-4-(fenilsulfanil)benceno involucra su interacción con varios objetivos moleculares. Los grupos sulfanil pueden participar en reacciones redox, lo que influye en la reactividad del compuesto y la interacción con moléculas biológicas. El anillo de benceno proporciona un marco estable para estas interacciones, lo que permite que el compuesto participe en varios procesos químicos y biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(Metilsulfanil)-4-(fenilsulfanil)benceno
- 1-(Etilsulfanil)-4-(fenilsulfanil)benceno
- 1-(Propilsulfanil)-4-(fenilsulfanil)benceno
Unicidad
1-(Butilsulfanil)-4-(fenilsulfanil)benceno es único debido a la presencia del grupo butilsulfanil, que imparte propiedades químicas y físicas distintas en comparación con sus análogos metil, etil y propil
Propiedades
Número CAS |
142920-96-5 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-butylsulfanyl-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3 |
Clave InChI |
BJZARAMOLCYCNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


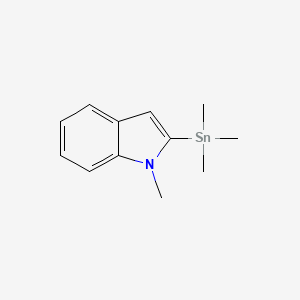
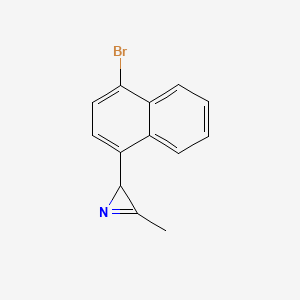
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
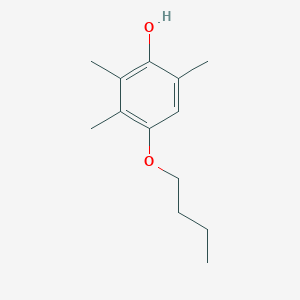
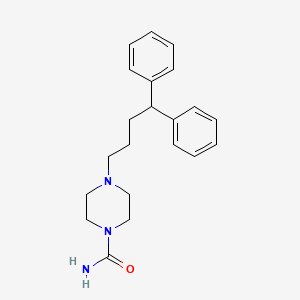
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)

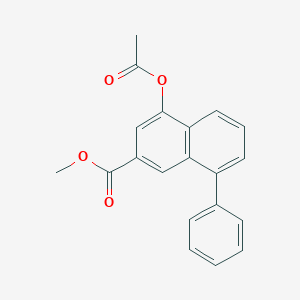
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
